N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
“N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide” is a complex organic compound. It contains a benzodioxane moiety, which has been investigated for its antibacterial potential . The compound also contains an imidazole ring, which is a common motif in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted sulfonamides bearing a benzodioxane moiety was achieved by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution . This reaction yielded N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which was further reacted with alkyl/aralkyl halides in DMF and lithium hydride as a base to afford N-substituted-N-(2,3-dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and the known structures of its subcomponents. It contains a cyclopentyl group, a benzodioxin group, an imidazole ring, and an acetamide group. The exact structure would need to be confirmed by spectral data such as IR, 1H NMR, EI-MS, and HR-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by a reaction with alkyl/aralkyl halides in DMF and lithium hydride . The reaction mechanism was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Scientific Research Applications
Antitumor Activities
Research has shown that derivatives related to the queried compound have been synthesized and evaluated for their antitumor properties. For instance, polyfunctionally substituted heterocyclic compounds derived from similar structural precursors have demonstrated high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) due to their structural diversity and the presence of multiple reactive sites (Shams et al., 2010). This highlights the potential of such compounds in cancer research, where they could serve as leads for the development of new antitumor agents.
Antimicrobial Activities
Compounds with a structure similar to the queried chemical have also been investigated for their antimicrobial properties. For example, novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized and showed promising results against both bacterial and fungal pathogens (Darwish et al., 2014). These findings suggest that modifications of the core structure could lead to potent antimicrobial agents, providing new avenues for the treatment of infectious diseases.
Enzyme Inhibitory Activities
The enzyme inhibitory potential of compounds bearing resemblance to the queried structure has been explored, with some showing substantial activity against specific enzymes. For instance, a series of compounds synthesized from related structural frameworks were evaluated for their inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their potential use in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019). This underscores the versatility of such compounds in drug discovery, especially for diseases related to enzyme malfunction or overactivity.
Future Directions
The compound’s antibacterial potential suggests that it could be further investigated for use as an antibacterial agent . Additionally, modifications to the compound’s structure could be explored to enhance its antibacterial activity or to reduce any potential side effects. Further studies could also investigate the compound’s mechanism of action in more detail.
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c26-12-16-10-22-21(25(16)11-19(27)23-14-3-1-2-4-14)31-13-20(28)24-15-5-6-17-18(9-15)30-8-7-29-17/h5-6,9-10,14,26H,1-4,7-8,11-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTPMNVGMCHOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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